
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is an organic compound with a molecular formula of C10H18N4O This compound features a pyrazole ring substituted with an amino group and a methyl group, connected to a butanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced to the pyrazole ring through substitution reactions using appropriate reagents.
Attachment of the Butanol Moiety: The final step involves the attachment of the butanol moiety to the pyrazole ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1-(3-amino-4-methylpyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8(13)5-12-4-7(3)9(10)11-12/h4,6,8,13H,5H2,1-3H3,(H2,10,11) |
Clave InChI |
AMPJFYDGKGIXQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


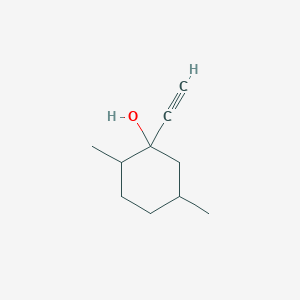
amine](/img/structure/B13305664.png)
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

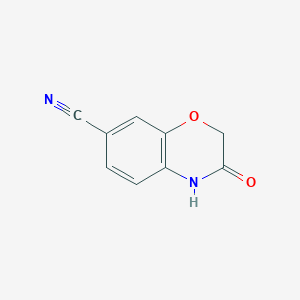
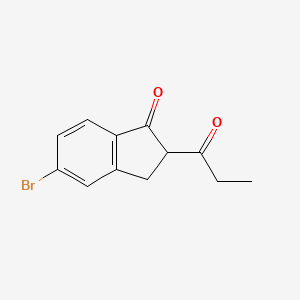
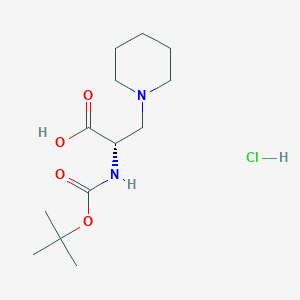
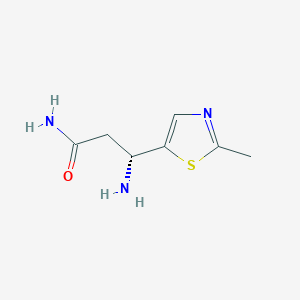

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)
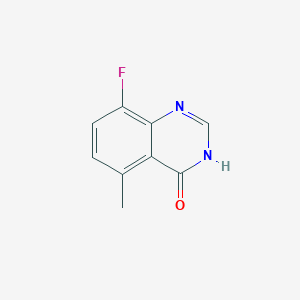
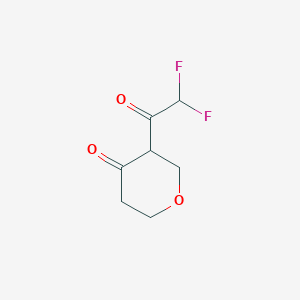
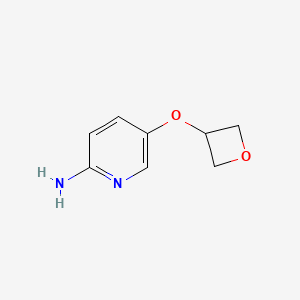
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
